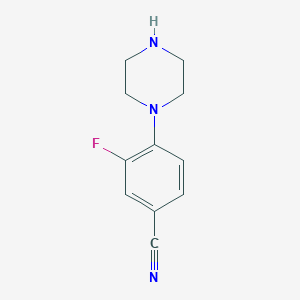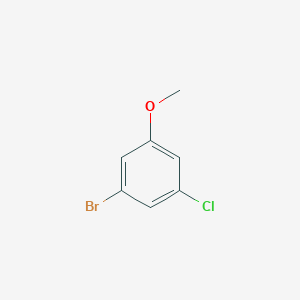
1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2BrClF3I It is characterized by the presence of bromine, chlorine, and iodine atoms, along with a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the sequential halogenation of a trifluoromethyl-substituted benzene derivative. The process typically includes:
Reaction Conditions: The reactions are often carried out under controlled temperatures and in the presence of catalysts or reagents such as iron(III) chloride for chlorination, bromine for bromination, and iodine monochloride for iodination.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure precise control over reaction conditions and product purity.
Analyse Des Réactions Chimiques
1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation to form carboxylic acids or reduction to form methyl groups under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include sodium amide, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: The compound is used in the production of advanced materials, such as organic electronic devices and specialty polymers.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its halogen and trifluoromethyl groups. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The specific pathways involved depend on the nature of the reactions and the target molecules.
Comparaison Avec Des Composés Similaires
1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-3-chloro-2-iodobenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-Bromo-3-chloro-5-(trifluoromethyl)benzene: Similar structure but with different halogen positions, affecting its chemical properties.
1-Bromo-2-chloro-3-iodo-5-(trifluoromethyl)benzene:
The uniqueness of this compound lies in its specific combination of halogen and trifluoromethyl substituents, which confer distinct chemical properties and reactivity patterns.
Propriétés
IUPAC Name |
1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3I/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWKEGGZLPOJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371220 | |
| Record name | 1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-55-7 | |
| Record name | 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175205-55-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B65143.png)


![8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B65152.png)









![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)
